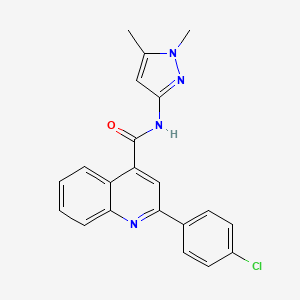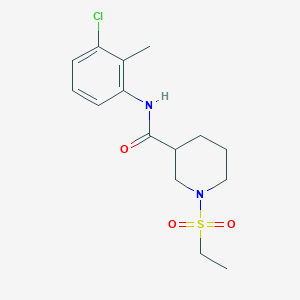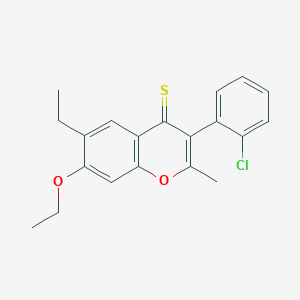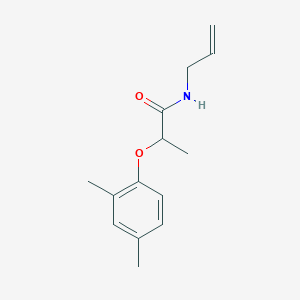![molecular formula C22H19NO5 B4652596 N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide](/img/structure/B4652596.png)
N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide
Overview
Description
N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide, also known as BDF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDF is a furanocoumarin derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide has been shown to induce cell cycle arrest and apoptosis through the inhibition of the Akt/mTOR pathway. In cardiovascular cells, N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide has been shown to induce vasodilation through the activation of the NO/cGMP pathway.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis. In cardiovascular cells, N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide has been shown to induce vasodilation, reduce blood pressure, and improve endothelial function. In plants, N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide has been shown to promote growth and increase yield.
Advantages and Limitations for Lab Experiments
One advantage of using N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide in lab experiments is its versatility, as it has been shown to have potential applications in various fields. Another advantage is its relatively low toxicity, as it has been shown to have minimal side effects in animal studies. One limitation of using N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide research, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for various diseases, and the investigation of its potential as a plant growth regulator. Additionally, further studies are needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide and its potential side effects.
Conclusion
In conclusion, N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide is a furanocoumarin derivative that has potential applications in various fields. Its multi-step synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide and its applications.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. In pharmacology, N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide has been studied for its potential use as a cardiovascular drug, as it has been shown to have vasodilatory effects. In agriculture, N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide has been studied for its potential use as a plant growth regulator.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-22(23-16-5-8-19-21(11-16)27-13-26-19)20-9-7-18(28-20)12-25-17-6-4-14-2-1-3-15(14)10-17/h4-11H,1-3,12-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPGTVHYZXWCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide](/img/structure/B4652521.png)
![2-[5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4652524.png)
amine hydrochloride](/img/structure/B4652532.png)
![2-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4652541.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-hydroxypropyl)acetamide](/img/structure/B4652549.png)



![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4652562.png)

![4-{[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4652570.png)
![methyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4652577.png)
![8-methyl-4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B4652580.png)
![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4652611.png)